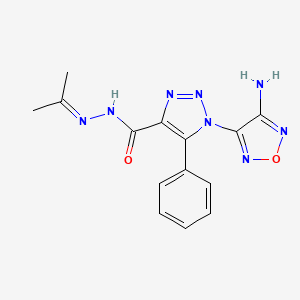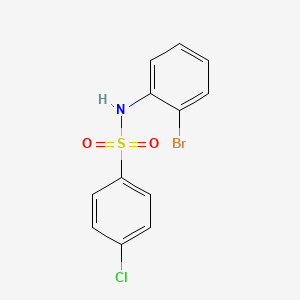![molecular formula C13H12N4O3 B5785115 1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone](/img/structure/B5785115.png)
1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone, also known as AMPE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. AMPE belongs to the family of pyrimidine derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone is not fully understood. However, studies have shown that this compound inhibits the activity of several enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and histone deacetylases (HDACs). Inhibition of these enzymes is thought to contribute to the anti-inflammatory, anti-cancer, and anti-viral activities of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of COX-2. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. This compound has also been shown to inhibit the replication of viruses such as HIV and HCV.
実験室実験の利点と制限
1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, this compound has not been extensively studied in vivo, which limits its potential as a therapeutic agent.
将来の方向性
There are several future directions for research on 1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone. One direction is to investigate the mechanism of action of this compound in more detail, which could provide insights into its potential therapeutic applications. Another direction is to study the effects of this compound in vivo, which could provide more information on its safety and efficacy. Additionally, there is potential for the development of new derivatives of this compound with improved biological activities. Overall, research on this compound has the potential to lead to the development of new therapeutic agents for the treatment of inflammation, cancer, and viral infections.
合成法
1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 4-nitrophenyl-3-buten-2-one. The resulting compound is then reacted with guanidine to form the pyrimidine ring, which is subsequently reduced to form this compound. The purity and yield of this compound can be improved by using chromatographic techniques.
科学的研究の応用
1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-viral activities. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to inhibit the replication of viruses such as HIV and HCV.
特性
IUPAC Name |
1-[4-amino-6-methyl-2-(4-nitrophenyl)pyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-7-11(8(2)18)12(14)16-13(15-7)9-3-5-10(6-4-9)17(19)20/h3-6H,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHHEUOJHKIVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5785051.png)
![N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide](/img/structure/B5785062.png)


![4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B5785092.png)


![2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5785107.png)
![N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide](/img/structure/B5785118.png)
![ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate](/img/structure/B5785119.png)
![5-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}isophthalic acid](/img/structure/B5785126.png)
![methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785127.png)